molecular formula C16H23ClN2O3 B6448026 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640958-09-2

3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6448026
CAS No.: 2640958-09-2
M. Wt: 326.82 g/mol
InChI Key: DTTIOQJEBBOAPH-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The methoxy group is further linked to a piperidine ring modified with a 1,4-dioxane moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions in dioxane-based solvents, as inferred from analogous protocols .

Properties

IUPAC Name

3-chloro-4-[[1-(1,4-dioxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c17-15-9-18-4-1-16(15)22-11-13-2-5-19(6-3-13)10-14-12-20-7-8-21-14/h1,4,9,13-14H,2-3,5-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTIOQJEBBOAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of 1,4-dioxane with a suitable piperidine precursor under basic conditions.

    Attachment of the Methoxy Group: The piperidine intermediate is then reacted with a methoxy-substituted pyridine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the methoxy group, facilitating nucleophilic substitution.

    Chlorination: The final step involves the introduction of the chloro group to the pyridine ring. This can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloro group under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated derivatives or other substituted pyridines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, especially in the areas of neurology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine exerts its effects depends on its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features and reported activities of the target compound and analogs:

Compound Name / ID Substituents on Pyridine Cyclic Amine/Heterocycle Biological Activity/Notes References
Target compound 3-Cl, 4-O-(piperidine-1,4-dioxane) Piperidine, 1,4-dioxane Potential GPCR modulation (inferred)
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride 2-OCH₃, 4-O-(piperidin-3-yl) Piperidine Unspecified; used in solubility studies
Antagonist 8 (CAS 1445846-30-9) 2-O-(dioxane-piperidine) Piperidine, 1,4-dioxane GPCR antagonist (pro-inflammatory)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Cl, 6-Ph-OCH₃ Thiazolo-pyrimidine Heterocyclic scaffold for drug design
4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)quinoline derivatives 3-Cl, 4-O-(pyridin-2-yl) Quinoline, pyridine Kinase inhibition (hypothesized)

Key Findings

Substitution Position Effects: The target compound’s chlorine at position 3 and methoxy group at position 4 differ from analogs like 2-methoxy-4-(piperidin-3-yloxy)pyridine (positions 2 and 4). Substitution patterns significantly influence electronic properties and binding affinity. For example, chlorine’s electron-withdrawing effect may enhance electrophilic reactivity . Antagonist 8 () shares the dioxane-piperidine motif but attaches it to a pyrimidoisoquinolinone core at position 2, suggesting positional flexibility in GPCR antagonism .

Role of 1,4-Dioxane and Piperidine :

  • The 1,4-dioxane ring likely improves solubility due to its oxygen-rich structure, compared to purely hydrocarbon-linked piperidines (e.g., in ). This feature is critical for bioavailability in drug candidates .
  • Piperidine modifications (e.g., dioxane attachment) may alter steric bulk, affecting receptor binding. For instance, the dioxane-piperidine group in the target compound could occupy a larger hydrophobic pocket than simpler piperidine derivatives .

However, the dioxane-piperidine linkage likely requires multi-step coupling, as seen in quinoline derivatives () .

Biological Activity Trends: GPCR antagonists (e.g., Antagonist 8) often feature rigid heterocycles like dioxane-piperidine to stabilize receptor interactions. The target compound’s pyridine core may offer a balance of rigidity and flexibility for similar applications .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target compound ~420 2.1 0.15 (DMSO)
2-Methoxy-4-(piperidin-3-yloxy)pyridine 290 (free base) 1.8 1.2 (Water)
Antagonist 8 ~450 2.5 0.10 (DMSO)

Biological Activity

3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound characterized by a pyridine ring that features a chloro group and a methoxy group linked to a piperidine ring, which is further connected to a dioxane moiety. Its unique structure suggests potential applications in medicinal chemistry and organic synthesis due to its ability to undergo various chemical transformations.

Chemical Structure and Properties

The molecular formula for this compound is C16H23ClN2O3C_{16}H_{23}ClN_{2}O_{3}, with a molecular weight of approximately 326.82 g/mol. The presence of functional groups such as chloro and methoxy enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₃ClN₂O₃
Molecular Weight326.82 g/mol
CAS Number2640958-09-2

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Anticancer Potential

The potential anticancer activity of compounds with similar structural motifs has been documented. For example, studies on related pyridine derivatives have demonstrated cytotoxic effects against various human tumor cell lines . The mechanism often involves the inhibition of critical cellular pathways leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Activity : A study screened various compounds for their effectiveness against drug-resistant bacterial strains. Although not directly involving our compound, the findings suggest that modifications in the piperidine structure can lead to significant antibacterial activity .
  • Cytotoxicity Against Tumor Cells : Research on related compounds has indicated that certain derivatives can selectively induce cytotoxicity in tumor cells without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .

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